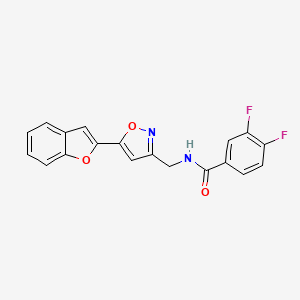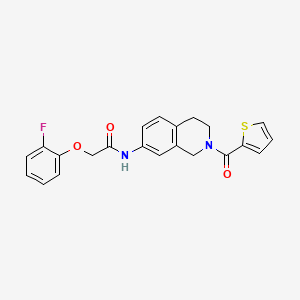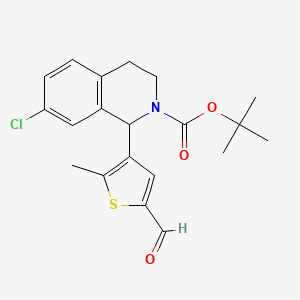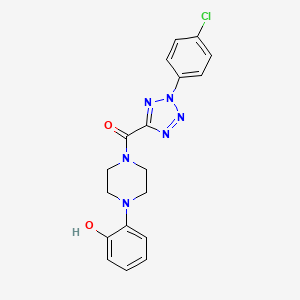
(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the use of ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For instance, pyrrolidine compounds, which share a similar nitrogen heterocycle, can be synthesized from different cyclic or acyclic precursors .Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
Heterocyclic compounds play a crucial role in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been reported through reactions catalyzed under oxidative carbonylation conditions. These syntheses involve catalytic reactions in the presence of palladium catalysts, offering a pathway to a range of heterocyclic structures with potential applications in drug discovery and development (Bacchi et al., 2005).
Scale-up Campaigns for H3 Antagonists
Scale-up syntheses of structurally similar H3 receptor antagonists have been developed, highlighting the pharmaceutical industry's interest in optimizing the production of compounds with potential therapeutic benefits. These campaigns involve the evolution of synthesis processes to minimize costs and improve efficiency, demonstrating the compound's relevance in pharmacological contexts (Pippel et al., 2011).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction (XRD) studies, provides detailed insights into the compound's conformation and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems, which can inform drug design and synthesis strategies (Lakshminarayana et al., 2009).
Antimicrobial Activity Studies
The synthesis and evaluation of pyridine derivatives for antimicrobial activity represent another significant application of such compounds. These studies contribute to the discovery of new antimicrobial agents, addressing the ongoing need for novel treatments against resistant strains of bacteria and fungi (Patel et al., 2011).
Propriétés
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-3-1-4-16)15-6-7-18(20-13-15)25-14-17-5-2-12-24-17/h6-7,13,16-17H,1-5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUVUNAVXCNGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)
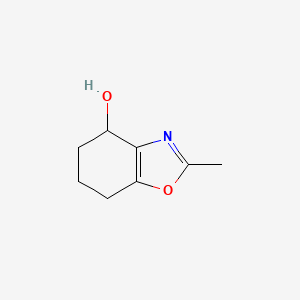
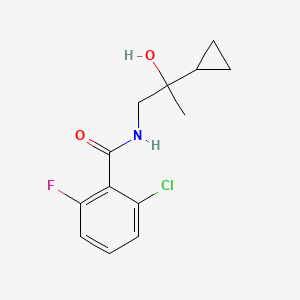
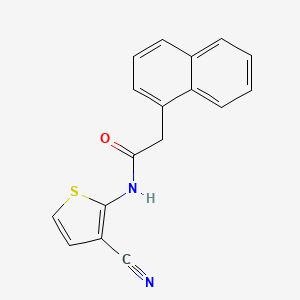
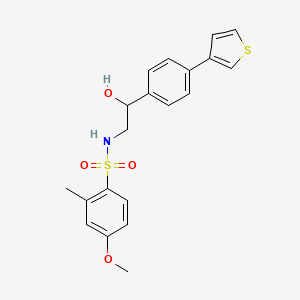

![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)
